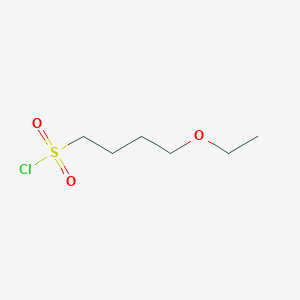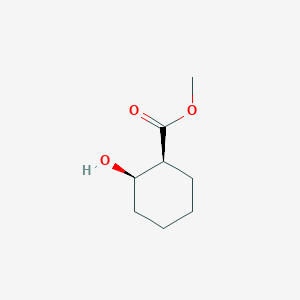![molecular formula C9H14O3 B6616001 1,8-dioxaspiro[5.5]undecan-4-one CAS No. 1339499-24-9](/img/structure/B6616001.png)
1,8-dioxaspiro[5.5]undecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dioxaspiro[5.5]undecan-4-one is a spiroacetal compound characterized by a unique spirocyclic structure. This compound is part of the broader class of spiroacetals, which are known for their stability and interesting chemical properties. The spiroacetal moiety is a common structural motif in natural products and synthetic compounds, often contributing to their biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Dioxaspiro[5.5]undecan-4-one can be synthesized through various methods. One common approach involves the cyclization of alkenyl hydroxyketones in the presence of a Lewis acid and an organoselenium reagent. This method typically involves the formation of a hemiacetal intermediate, which then undergoes cyclization to form the spiroacetal structure .
Industrial Production Methods
Industrial production of this compound often involves optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dioxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroacetal into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiroacetal structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,8-Dioxaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,8-dioxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. The spiroacetal structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Similar in structure but differs in the position of the oxygen atoms.
1,5-Dioxaspiro[5.5]undecane: Another spiroacetal with a different oxygen placement.
1,3-Dioxaspiro[5.5]undecane: Features a different ring size and oxygen arrangement.
Uniqueness
1,8-Dioxaspiro[5.5]undecan-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1,8-dioxaspiro[5.5]undecan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-2-5-12-9(6-8)3-1-4-11-7-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMYNJOCMOPTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)CCO2)COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

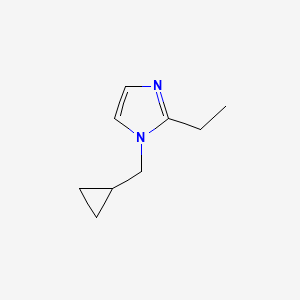
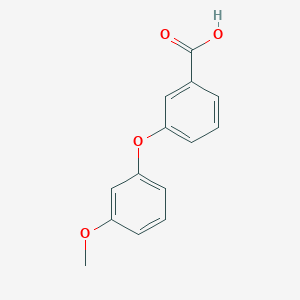
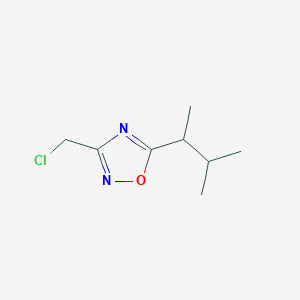
amino}acetic acid](/img/structure/B6615977.png)
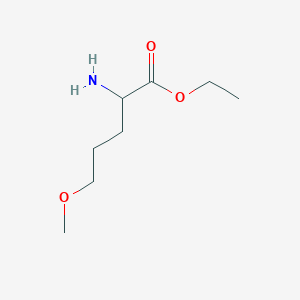
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
amino}-2-(pyridin-3-yl)aceticacid](/img/structure/B6615997.png)
![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)
